4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzamide structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compounds it is part of . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide and a suitable radical initiator under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the electronic distribution within the molecule, affecting its binding affinity to various biological targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylanisole: Another compound with a trifluoromethyl group, used in similar applications.
Trifluoromethylbenzene: A simpler structure with a single trifluoromethyl group, used as a precursor in organic synthesis.
Uniqueness
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the presence of two trifluoromethyl groups, which enhance its chemical stability and reactivity. This dual substitution provides distinct electronic properties that are advantageous in various applications .
Properties
IUPAC Name |
4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)10-3-1-9(2-4-10)13(23)22-12-7-5-11(6-8-12)15(19,20)21/h1-8H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKUJYIIONKBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380636 | |
Record name | 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195371-90-5 | |
Record name | 4-(Trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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